![molecular formula C15H12N2O4S B1316227 Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 245064-81-7](/img/structure/B1316227.png)
Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (MPSPC) is an organic chemical compound with a wide range of scientific applications. MPSPC has been used in the synthesis of various compounds, as well as a key component in a variety of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Application in Kinase Inhibition
Scientific Field
Medicinal Chemistry
Application Summary
This compound is utilized in the design of kinase inhibitors, which are pivotal in the treatment of various diseases, including cancer. Kinase inhibitors interfere with specific kinase enzymes, halting their function and thus the progression of disease.
Methods of Application
The synthesis of kinase inhibitors using this compound involves complex organic reactions. For instance, it can be used as a precursor in coupling reactions to produce novel inhibitors.
Results Summary
The use of this compound has led to the development of inhibitors with high specificity and potency. Structural analysis based on X-ray crystallography provides insights for designing more effective drugs .
Application in Antimetabolite Synthesis
Scientific Field
Pharmaceutical Chemistry
Application Summary
As an antimetabolite, the compound finds application in disrupting purine biochemical reactions, which is beneficial in treating parasitic diseases.
Methods of Application
The compound is reacted with other chemicals to synthesize derivatives that act as antimetabolites. These reactions are carefully controlled to yield the desired products.
Results Summary
The synthesized antimetabolites exhibit significant activity against trypanosomal and schistosomal infections, providing a pharmaceutical pathway for treatment .
Application in Anti-inflammatory Agents
Scientific Field
Pharmacology
Application Summary
The compound is a key intermediate in the synthesis of molecules with potential anti-inflammatory properties, which could lead to new treatments for inflammatory diseases.
Methods of Application
Synthetic pathways involve the compound as a starting material to produce molecules with the desired anti-inflammatory activity.
Results Summary
The synthesized molecules based on this compound have shown promising anti-inflammatory activity in preliminary studies .
Application in Drug Optimization
Scientific Field
Drug Design and Development
Application Summary
This compound is used to modify drug properties such as solubility, lipophilicity, and target binding, enhancing the pharmacokinetic profile of new drugs.
Methods of Application
Drug optimization strategies involve the modification of the compound’s structure to improve its interaction with biological targets.
Results Summary
Modifications using this compound have successfully improved drug properties, leading to compounds with better efficacy and reduced side effects .
Application in Fragment-Based Drug Discovery (FBDD)
Scientific Field
Biochemistry
Application Summary
In FBDD, the compound serves as a fragment in the construction of drug candidates, contributing to the discovery of new therapeutic agents.
Methods of Application
The compound is incorporated into larger drug-like molecules through fragment-based approaches, using techniques like molecular docking and screening.
Results Summary
FBDD using this compound has resulted in the identification of several promising drug candidates that are currently undergoing further evaluation .
Application in Structural Analysis for Drug Design
Scientific Field
Structural Biology
Application Summary
The compound’s structure is analyzed to gain insights into the design of more potent and selective drugs, particularly in the context of kinase inhibition.
Methods of Application
X-ray crystallography is used to determine the binding mode of the compound and its derivatives to kinase enzymes.
Results Summary
The structural analysis has provided valuable information for the rational design of kinase inhibitors, leading to the development of drugs with improved selectivity and potency .
These applications highlight the versatility of “Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” in scientific research, particularly in the fields of medicinal chemistry, pharmaceutical chemistry, pharmacology, drug design, biochemistry, and structural biology. The compound’s role in synthesizing kinase inhibitors, antimetabolites, and anti-inflammatory agents, as well as its contribution to drug optimization, FBDD, and structural analysis, underscores its significance in advancing medical science and drug discovery.
Application in Multicomponent Reaction Optimization
Scientific Field
Organic Synthesis
Application Summary
This compound is involved in multicomponent reactions (MCRs), which are highly valued for their efficiency in synthesizing complex molecules from simpler substrates in a single step.
Methods of Application
An example of such an application is the use of the compound in the Hantzsch reaction, which is facilitated by ohmic heating to optimize the reaction pathway and increase yield.
Results Summary
The optimized MCRs have led to the sustainable construction of biologically important molecules, with this compound serving as a key intermediate .
Application in Pyridinium Salt Synthesis
Scientific Field
Chemical Biology
Application Summary
Pyridinium salts, derived from pyridine-based compounds like the one , play a crucial role in various biological processes and have diverse pharmaceutical applications.
Methods of Application
The compound can be used to synthesize structurally diverse pyridinium salts, which are integral to many natural products and bioactive pharmaceuticals.
Results Summary
These salts have been utilized in a wide range of applications, including antimicrobial, anticancer, antimalarial, and anticholinesterase inhibitors .
Application in Nicotinic Acetylcholine Receptor Studies
Scientific Field
Neurochemistry
Application Summary
The structural similarity of this compound to nicotine makes it a potential tool for studying nicotinic acetylcholine receptors, which are implicated in various neurological disorders.
Methods of Application
The compound can be used as an analog to study the binding affinity and agonist/antagonist properties on nicotinic receptors.
Results Summary
Research has provided insights into the receptor’s function and its role in diseases, paving the way for the development of targeted therapies .
Eigenschaften
IUPAC Name |
methyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-21-15(18)13-10-17(14-12(13)8-5-9-16-14)22(19,20)11-6-3-2-4-7-11/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKMFYZEFIQCKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578986 |
Source


|
| Record name | Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
CAS RN |
245064-81-7 |
Source


|
| Record name | Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)
![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)
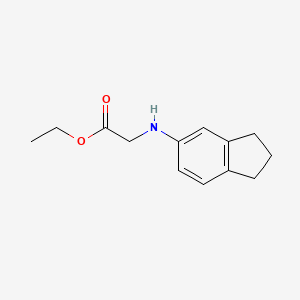
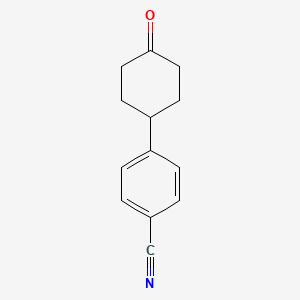
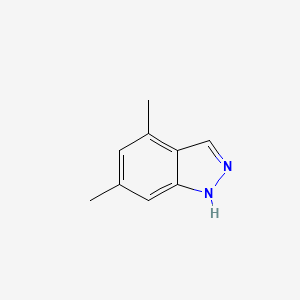
![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)
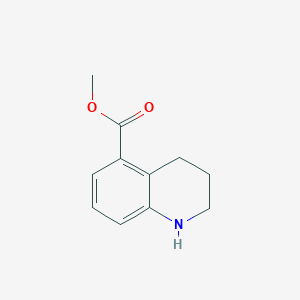
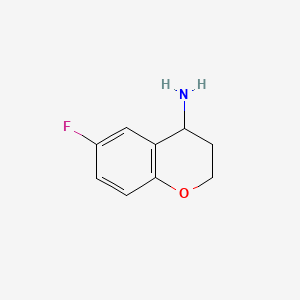




![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)